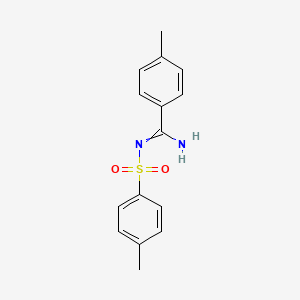

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

Description

4-Methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a sulfonamide-substituted carboximidamide derivative. Its structure comprises a benzene ring with a carboximidamide group (-C(=NH)NH₂) at position 1 and a 4-methylbenzenesulfonyl (-SO₂C₆H₄CH₃) group attached to the nitrogen. However, direct experimental data on its physical, chemical, or biological properties are absent in the provided evidence, necessitating comparisons with structurally related analogues.

Properties

IUPAC Name |

4-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-3-7-13(8-4-11)15(16)17-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPWSHIFIDFWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves a substitution reaction. One common method is the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride in the presence of a base such as dichloromethane . This reaction forms the desired compound through the nucleophilic substitution mechanism, where the amine group of 4-methylbenzylamine attacks the sulfonyl chloride group of p-toluenesulfonyl chloride.

Chemical Reactions Analysis

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide.

- Mechanism of Action : The compound has been shown to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Inhibition of CA IX leads to reduced tumor growth and increased apoptosis in cancer cells. For instance, a study reported that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to control groups .

- Cytotoxicity Studies : In vitro tests demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 4.12 µM to 7.69 µM against colorectal carcinoma cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Applications

The antimicrobial properties of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide have been explored extensively.

- Inhibition of Bacterial Growth : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed minimum inhibitory concentration (MIC) values as low as 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating their effectiveness in combating bacterial infections .

- Anti-biofilm Activity : The ability of these compounds to inhibit biofilm formation is crucial in treating chronic infections. Research has shown that certain derivatives can reduce biofilm formation by over 79%, suggesting their potential use in preventing persistent infections caused by biofilm-forming bacteria .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders and neurodegenerative diseases.

- Carbonic Anhydrase Inhibition : The inhibition of carbonic anhydrases plays a significant role in regulating pH levels in tumor microenvironments. Compounds similar to 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, highlighting their selectivity and potency .

- Acetylcholinesterase Inhibition : Sulfonamide derivatives have also been evaluated for their potential to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting this enzyme, potentially aiding in cognitive enhancement therapies .

Anticancer Activity

Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| W6 | Staphylococcus aureus | 5.19 | |

| W1 | Candida albicans | 5.08 | |

| W17 | Klebsiella pneumoniae | 5.19 |

Enzyme Inhibition

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, such as dihydropteroate synthase, by binding to the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, including antibacterial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Sulfonamide Group

Compound A : 4-Methyl-N-(2,2,2-trichloroethan-1-yl)benzene-1-carboximidamide

- Structure : The sulfonamide group is replaced by a trichloroethyl (-CH₂CCl₃) substituent.

- Key Data :

- Single-crystal X-ray study (R factor = 0.029, T = 173 K) confirms a planar carboximidamide group and weak intermolecular N–H⋯N hydrogen bonds .

- Impact of Substituent : The electron-withdrawing trichloroethyl group likely reduces basicity at the imidamide nitrogen compared to the sulfonamide analogue.

Compound B : 4-(4-Methoxybenzenesulfonamido)benzene-1-carboximidamide

- Structure : Features a 4-methoxybenzenesulfonyl (-SO₂C₆H₄OCH₃) group instead of 4-methylbenzenesulfonyl.

- Key Data :

- The methoxy group enhances solubility in polar solvents due to increased polarity. Commercial availability (CAS: 2580209-88-5) suggests utility as a synthetic intermediate .

- Impact of Substituent : Methoxy’s electron-donating nature may alter electronic density on the sulfonamide sulfur, affecting reactivity in nucleophilic substitutions.

Compound C : 4-(Methylsulfonyl)benzenecarboximidamide

- Structure : Lacks the N-sulfonamide substitution; instead, a methylsulfonyl (-SO₂CH₃) group is directly attached to the benzene ring.

- Key Data: Molecular formula: C₈H₁₀N₂O₂S. SMILES: O=S(=O)(c1ccc(C(=[N@H])N)cc1)C .

Structural and Electronic Comparisons

Crystallographic and Computational Insights

- Hypothesized Properties :

- The 4-methyl group on the sulfonamide may confer moderate lipophilicity, balancing solubility and membrane permeability.

- Steric effects from the bulky sulfonamide group could hinder rotational freedom, influencing conformational stability.

Biological Activity

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H14N2O2S

- Molecular Weight : 238.31 g/mol

- IUPAC Name : 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

The biological activity of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways, leading to its effects on cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

| Pseudomonas aeruginosa | 64 |

The compound shows a promising profile against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In vitro studies indicate that 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial efficacy of the compound against various clinical isolates. The results indicated that it significantly inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Inhibition of Cytokine Release

In another study, the compound was tested for its ability to reduce inflammation in a mouse model of arthritis. The results showed a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory cytokines in serum samples. This positions the compound as a candidate for further development in anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into the functional groups that enhance biological activity. Modifications to the sulfonyl group or the carboximidamide moiety can significantly affect potency and selectivity against specific pathogens .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide exhibits low toxicity in vitro, with an IC50 value greater than 100 μM for cytotoxic effects on human cell lines. However, further in vivo studies are necessary to fully assess its safety profile .

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide, and how can condensation reactions be optimized?

Methodological Answer:

The synthesis typically involves condensation of 4-methylbenzenesulfonamide with a suitably activated benzene-1-carboximidamide precursor. A common approach includes generating the carboximidoyl chloride intermediate via reaction with thionyl chloride (SOCl₂), followed by nucleophilic substitution with the sulfonamide . To optimize yield, parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 for sulfonamide:carboximidoyl chloride) should be systematically tested using factorial design .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combined spectroscopic and chromatographic methods are critical:

- FT-IR/FT-Raman : Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, C=N stretching near 1650 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (e.g., 70:30 v/v) .

- NMR : Verify regiochemistry (¹H NMR for aromatic proton splitting patterns; ¹³C NMR for carbonyl and sulfonyl carbon signals) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites . For catalytic applications, simulate interactions with transition metals (e.g., Pd or Cu) to assess ligand-binding affinity and reaction pathways. COMSOL Multiphysics can integrate AI-driven simulations to optimize reaction kinetics .

Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from impurities, solvent effects, or assay conditions. Mitigation strategies include:

- Purity Validation : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity .

- Dose-Response Curves : Test across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., enzyme inhibition with positive controls) .

- Statistical Robustness : Apply ANOVA to evaluate inter-experimental variability and replicate under blinded conditions .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:

Stability studies should assess:

- Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months, monitoring degradation via HPLC .

- Light Sensitivity : Expose to UV (365 nm) and visible light, comparing protected (amber vials) vs. unprotected samples .

- Humidity : Use desiccators with controlled relative humidity (30–70%) to evaluate hygroscopicity .

Advanced: How can researchers leverage factorial design to optimize catalytic applications of this compound?

Methodological Answer:

A 2³ factorial design can evaluate factors like catalyst loading (5–10 mol%), temperature (80–120°C), and solvent (toluene vs. DMSO). Response surface methodology (RSM) then identifies optimal conditions. For example, in Suzuki-Miyaura couplings, interactions between Pd(OAc)₂ and the compound’s sulfonyl group may dominate efficiency .

Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on reactions involving this compound?

Methodological Answer:

KIE experiments (e.g., replacing C-H with C-D bonds in the methyl or aryl groups) reveal rate-determining steps. For instance, a primary KIE (k_H/k_D > 1) suggests C-H bond cleavage is critical in oxidation reactions. Isotopic labeling (¹⁵N or ³⁴S) combined with MS/MS fragmentation can track sulfur or nitrogen pathways .

Basic: What safety protocols are essential when handling sulfonamide derivatives like this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonamide dust or vapors .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal in approved containers .

Advanced: How can AI-driven platforms enhance the discovery of novel derivatives with improved bioactivity?

Methodological Answer:

Machine learning (ML) models trained on SAR data predict bioactivity by modifying substituents (e.g., replacing methyl with trifluoromethyl groups). Platforms like COMSOL Multiphysics integrate quantum mechanics/molecular mechanics (QM/MM) simulations to prioritize synthetic targets . Automated high-throughput screening (HTS) further validates predictions .

Advanced: What strategies mitigate interference from sulfonyl group hydrolysis in aqueous reaction media?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.